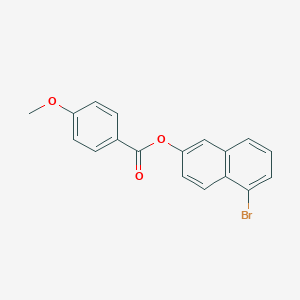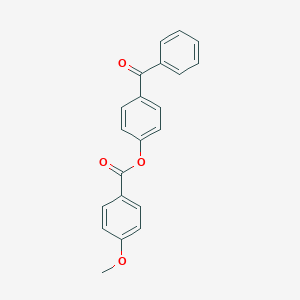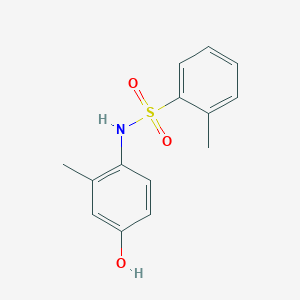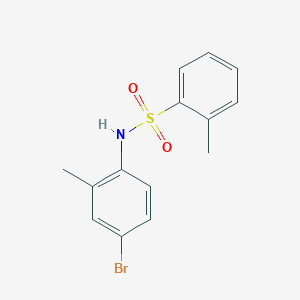![molecular formula C19H21ClFNO B290792 N-(3-chloro-4-fluorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B290792.png)
N-(3-chloro-4-fluorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide is a synthetic organic compound characterized by the presence of both chloro and fluoro substituents on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-fluorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-fluoroaniline and 4-isobutylbenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.
Product Isolation: The product is then isolated by filtration, washed with water, and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Materials Science: The compound is explored for its use in the development of advanced materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- N-(3-chloro-4-fluorophenyl)-2-phenylpropanamide
- N-(3-chloro-4-fluorophenyl)-2-(4-methylphenyl)propanamide
- N-(3-chloro-4-fluorophenyl)-2-(4-tert-butylphenyl)propanamide
Comparison: N-(3-chloro-4-fluorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide is unique due to the presence of the isobutyl group, which can influence its physicochemical properties and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and binding characteristics, making it suitable for specific applications.
Propiedades
Fórmula molecular |
C19H21ClFNO |
|---|---|
Peso molecular |
333.8 g/mol |
Nombre IUPAC |
N-(3-chloro-4-fluorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C19H21ClFNO/c1-12(2)10-14-4-6-15(7-5-14)13(3)19(23)22-16-8-9-18(21)17(20)11-16/h4-9,11-13H,10H2,1-3H3,(H,22,23) |
Clave InChI |
APSNSJLBIGECBQ-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC(=C(C=C2)F)Cl |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC(=C(C=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-({4-[(4-Methoxybenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methoxybenzoate](/img/structure/B290712.png)




![[4-(4-Hydroxyphenyl)sulfanylphenyl] 4-methoxybenzoate](/img/structure/B290721.png)


![4-[(4-Ethoxybenzoyl)amino]-3-methylphenyl 4-ethoxybenzoate](/img/structure/B290729.png)
![N-(2-chloro-4-{[(2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide](/img/structure/B290731.png)

